

An In-depth Technical Guide to the Molecular Structure of Dimethylphenylsilane

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Compound of Interest

Compound Name: Dimethylphenylsilane

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This technical guide provides a comprehensive overview of the molecular structure of **dimethylphenylsilane**, a versatile organosilicon compound. While precise, experimentally determined structural parameters for **dimethylphenylsilane** are not readily available in the current body of scientific literature, this document extrapolates likely structural features based on data from analogous compounds and established principles of chemical bonding. This guide also details the advanced experimental and computational methodologies employed to elucidate the structures of similar organosilicon molecules.

Introduction to Dimethylphenylsilane

Dimethylphenylsilane, with the chemical formula $\text{C}_6\text{H}_5\text{SiH}(\text{CH}_3)_2$, is an organosilicon compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a hydrogen atom.^{[1][2]} Its unique combination of a bulky aromatic ring and smaller alkyl groups attached to a central silicon atom imparts specific steric and electronic properties that make it a valuable reagent and building block in organic synthesis and materials science.^{[3][4]} Understanding its three-dimensional structure is crucial for predicting its reactivity, designing novel catalysts, and developing new materials.

Molecular Structure and Geometry

The central silicon atom in **dimethylphenylsilane** is sp^3 hybridized, leading to a tetrahedral geometry around the silicon center. The substituents—a phenyl group, two methyl groups, and

a hydrogen atom—are arranged at the vertices of this tetrahedron.

Bond Lengths and Angles: An Extrapolative Approach

Direct experimental data from techniques such as gas-phase electron diffraction (GED) or microwave spectroscopy for **dimethylphenylsilane** are not available in published literature. However, we can infer the approximate bond lengths and angles by examining data from closely related molecules, such as diphenylsilane, and from the general principles of covalent bonding.

For instance, a gas-phase study of diphenylsilane revealed a C-Si-C bond angle of $109.6(2)^\circ$, which is very close to the ideal tetrahedral angle of 109.5° .^[5] The Si-C(phenyl) bond length in diphenylsilane was determined to be $1.855(9) \text{ \AA}$.^[5] It is expected that the Si-C(phenyl) bond in **dimethylphenylsilane** will be of a similar length. The Si-C(methyl) bond lengths are anticipated to be slightly shorter than the Si-C(phenyl) bond due to the different hybridization of the carbon atoms (sp^3 vs. sp^2). The C-Si-C bond angle involving the two methyl groups is likely to be slightly smaller than the ideal tetrahedral angle due to steric repulsion from the larger phenyl group, while the C(phenyl)-Si-C(methyl) angles may be slightly larger.

Table 1: Estimated Molecular Geometry of **Dimethylphenylsilane**

Parameter	Expected Value Range	Rationale
Bond Lengths (Å)		
Si-C(phenyl)	1.85 - 1.87	Based on experimental data for diphenylsilane and other phenylsilanes.[5]
Si-C(methyl)	1.84 - 1.86	Expected to be slightly shorter than Si-C(phenyl) bonds.
Si-H	1.48 - 1.50	Typical Si-H bond length in silanes.
C-C (in phenyl ring)	~1.40	Average C-C bond length in an aromatic ring.
C-H (in phenyl ring)	~1.09	Typical aromatic C-H bond length.
C-H (in methyl group)	~1.10	Typical aliphatic C-H bond length.
Bond Angles (°)		
C(methyl)-Si-C(methyl)	107 - 109	May be slightly compressed from the ideal tetrahedral angle due to steric hindrance from the phenyl group.
C(phenyl)-Si-C(methyl)	109 - 111	May be slightly expanded from the ideal tetrahedral angle to accommodate the bulky phenyl group.
H-Si-C	108 - 110	Expected to be close to the tetrahedral angle.
Si-C-C (phenyl)	~120	Reflects the sp ² hybridization of the carbon atom in the phenyl ring.

H-C-H (methyl)	~109.5	Typical tetrahedral angle for an sp^3 hybridized carbon.
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Disclaimer: The values presented in this table are estimations based on data from analogous compounds and established chemical principles. They are not experimentally determined values for **dimethylphenylsilane**.

Conformational Analysis

The primary conformational flexibility in **dimethylphenylsilane** arises from the rotation of the phenyl group around the Si-C bond and the rotation of the methyl groups around their respective Si-C bonds. The barrier to rotation of the silyl group in phenylsilanes is influenced by electronic effects, such as hyperconjugation between the Si-H or Si-C bonds and the π -system of the phenyl ring.[6] For phenylsilane, the staggered conformation is the most stable in the S1 electronic state, while the eclipsed conformation is more stable in the cation ground state.[5] A similar interplay of steric and electronic factors would govern the preferred conformation of **dimethylphenylsilane**.

Methodologies for Structural Determination

The precise determination of molecular structures in the gas phase, free from intermolecular interactions, is typically achieved through a combination of experimental techniques and computational methods.

Experimental Protocols

- **Gas-Phase Electron Diffraction (GED):** This technique involves passing a high-energy beam of electrons through a gaseous sample of the molecule. The electrons are diffracted by the atoms in the molecules, producing a diffraction pattern that can be analyzed to determine the internuclear distances and, consequently, the bond lengths, bond angles, and torsional angles of the molecule.
- **Microwave Spectroscopy:** This high-resolution spectroscopic technique measures the rotational transitions of molecules in the gas phase. By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined. These constants are directly related to the moments of inertia of the molecule, which in turn depend on its

geometry. For complex molecules, the analysis of the spectra of different isotopologues is often necessary to determine a complete and unambiguous structure.[5]

Computational Methods

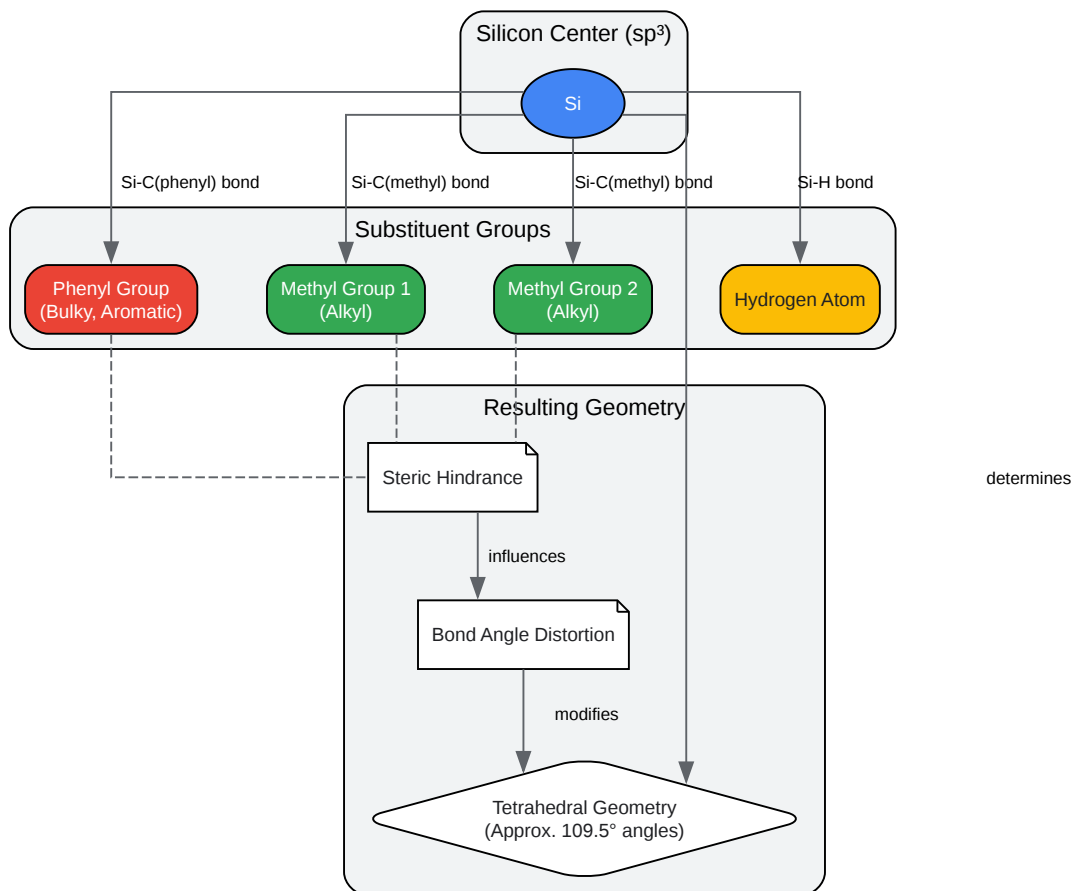
In the absence of experimental data, or to complement it, ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting molecular structures and properties.

- **Ab initio Calculations:** These methods solve the Schrödinger equation from first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular geometries.[6]
- **Density Functional Theory (DFT):** DFT methods calculate the electronic structure of a molecule based on its electron density rather than the many-electron wavefunction. Functionals such as B3LYP are widely used to predict molecular geometries with a good balance of accuracy and computational cost.[5]

Visualization of Molecular Structure

The following diagram illustrates the key structural relationships and steric considerations within the **dimethylphenylsilane** molecule.

Logical Relationships in Dimethylphenylsilane Structure

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